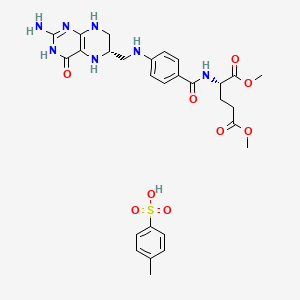
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt typically involves the esterification of tetrahydrofolic acid followed by the introduction of the p-toluenesulfonate group. The process begins with the reduction of folic acid to tetrahydrofolic acid, which is then esterified using dimethyl sulfate under basic conditions. The final step involves the reaction of the esterified product with p-toluenesulfonyl chloride in the presence of a base such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrofolic acid derivatives.
Reduction: It can be reduced back to its parent tetrahydrofolic acid form.
Substitution: The ester and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various folate derivatives, which are crucial intermediates in the synthesis of other biologically active compounds .
Scientific Research Applications
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating folate deficiency and related disorders.
Mechanism of Action
The mechanism of action of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt involves its conversion to active folate forms within the body. These active forms participate in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
(6R)-Tetrahydrofolic Acid: Another stereoisomer of tetrahydrofolic acid with similar biological functions.
5-Methyltetrahydrofolate: A methylated form of tetrahydrofolic acid that is more readily absorbed by the body.
5-Formyltetrahydrofolate: A formylated derivative with distinct biological activities.
Uniqueness
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is unique due to its specific stereochemistry and the presence of the ester and sulfonate groups, which enhance its solubility and stability. These properties make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H35N7O9S |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N7O6.C7H8O3S/c1-33-15(29)8-7-14(20(32)34-2)26-18(30)11-3-5-12(6-4-11)23-9-13-10-24-17-16(25-13)19(31)28-21(22)27-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,13-14,23,25H,7-10H2,1-2H3,(H,26,30)(H4,22,24,27,28,31);2-5H,1H3,(H,8,9,10)/t13-,14-;/m0./s1 |
InChI Key |
FOCDNVSJLZYVDN-IODNYQNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC[C@H]2CNC3=C(N2)C(=O)NC(=N3)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2CNC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)


![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
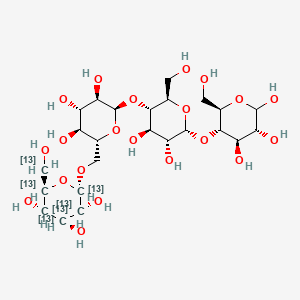
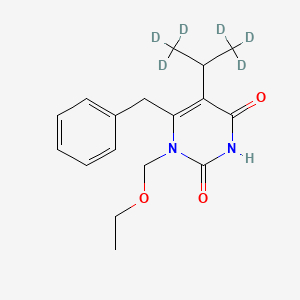
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
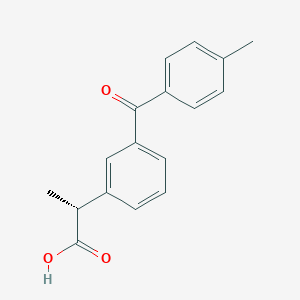
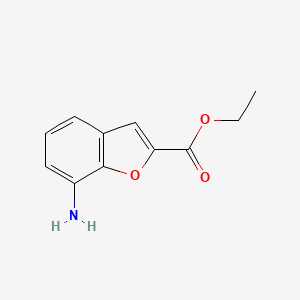
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
